molecular formula C15H11N3O2 B5256901 2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole

Cat. No.: B5256901
M. Wt: 265.27 g/mol
InChI Key: FGIQAVBDULQHRW-CMDGGOBGSA-N
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Description

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole is a heterocyclic aromatic organic compound It consists of a benzimidazole core substituted with a 3-nitrophenyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole typically involves the condensation of 3-nitrobenzaldehyde with 1H-benzimidazole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 2-[(E)-2-(3-aminophenyl)ethenyl]-1H-benzimidazole.

    Substitution: Halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA and proteins, disrupting their normal function.

Comparison with Similar Compounds

  • 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzimidazole
  • 2-[(E)-2-(2-nitrophenyl)ethenyl]-1H-benzimidazole
  • 2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

Uniqueness: 2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The position of the nitro group on the phenyl ring affects the compound’s ability to participate in various chemical reactions and its interaction with biological targets.

Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15/h1-10H,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIQAVBDULQHRW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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